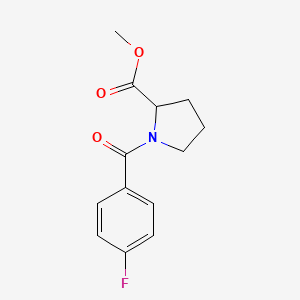

methyl 1-(4-fluorobenzoyl)prolinate

Descripción general

Descripción

“Methyl 1-(4-fluorobenzoyl)prolinate” is a chemical compound with the molecular formula C13H14FNO3 . It has an average mass of 251.254 Da and a monoisotopic mass of 251.095779 Da .

Synthesis Analysis

While specific synthesis methods for “methyl 1-(4-fluorobenzoyl)prolinate” were not found, a related compound, “methyl benzoate”, can be prepared by reacting benzoic acid with excess methanol using sulfuric acid as a catalyst via Fischer esterification . This reaction reaches equilibrium by shifting towards the products after refluxing for one hour .Molecular Structure Analysis

The molecular structure of “methyl 1-(4-fluorobenzoyl)prolinate” is available as a 2D Mol file . The molecular weight is 251.2536 . The IUPAC Standard InChI is InChI=1S/C13H14FNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h4-7,11H,2-3,8H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 1-(4-fluorobenzoyl)prolinate” were not found, a related compound, “methyl benzoate”, can undergo esterification and hydrolysis .Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 1-(4-fluorobenzoyl)prolinate: is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs. The fluorobenzoyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further drug development .

Peptide Synthesis

In the field of peptide synthesis, methyl 1-(4-fluorobenzoyl)prolinate serves as an important intermediate. Its incorporation into peptide chains can modify the physicochemical properties of the resulting peptides, such as increasing their stability and resistance to enzymatic degradation. This makes it useful for designing peptides with improved therapeutic profiles .

Biochemical Research

This compound is also utilized in biochemical research to study protein-protein interactions and enzyme mechanisms. The fluorobenzoyl group can act as a probe, allowing researchers to investigate the binding sites and activity of various enzymes. This application is crucial for understanding the fundamental processes of cellular metabolism and for the development of enzyme inhibitors .

Material Science

In material science, methyl 1-(4-fluorobenzoyl)prolinate is explored for its potential in creating advanced materials. Its unique chemical properties can be leveraged to develop polymers and coatings with enhanced durability and resistance to environmental factors. This application is particularly relevant in the development of materials for biomedical devices and protective coatings .

Agricultural Chemistry

The compound has applications in agricultural chemistry, where it is used to develop agrochemicals such as herbicides and pesticides. Its ability to interact with specific biological targets in plants and pests makes it a valuable tool for improving crop protection and yield. The fluorobenzoyl group enhances the efficacy and environmental stability of these agrochemicals .

Analytical Chemistry

In analytical chemistry, methyl 1-(4-fluorobenzoyl)prolinate is employed as a standard or reference compound in various chromatographic and spectroscopic techniques. Its well-defined chemical structure and properties make it ideal for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of analytical results in research and quality control .

Medicinal Chemistry

Medicinal chemists use this compound to design and synthesize new molecules with potential therapeutic effects. Its incorporation into drug candidates can enhance their pharmacokinetic and pharmacodynamic properties. This application is crucial for the discovery and optimization of new drugs targeting various diseases .

Environmental Science

Lastly, methyl 1-(4-fluorobenzoyl)prolinate is studied in environmental science for its potential impact on ecosystems. Researchers investigate its degradation pathways and environmental fate to understand its persistence and toxicity. This information is essential for assessing the environmental risks associated with its use in various applications .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h4-7,11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPGJZSAXQQSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-chlorobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4169228.png)

![4-(2-{[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4169233.png)

![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4169245.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4169247.png)

![2-amino-7,7-dimethyl-1-(4-methylphenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4169256.png)

![N-(4-ethoxy-2-nitrophenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4169263.png)

![5-(3-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4169270.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4169291.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4169292.png)

![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4169297.png)

![N-[7-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B4169300.png)

![2-(3-methoxy-4-propoxybenzyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4169314.png)